molecular formula C10H7Si B14118502 Silane, 1-naphthalenyl- CAS No. 38274-75-8

Silane, 1-naphthalenyl-

Cat. No.: B14118502
CAS No.: 38274-75-8
M. Wt: 155.25 g/mol
InChI Key: FWTICCZNRCBKOS-UHFFFAOYSA-N
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Description

Silane, 1-naphthalenyl- is an organosilicon compound with the molecular formula C10H10Si. It consists of a naphthalene ring bonded to a silicon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silane, 1-naphthalenyl- can be synthesized through several methods. One common approach involves the reaction of naphthalene with chlorosilane in the presence of a catalyst. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the chlorosilane .

Industrial Production Methods: Industrial production of silane compounds often involves the use of high-purity reagents and controlled reaction environments. The process may include steps such as distillation and purification to ensure the final product’s quality and consistency .

Chemical Reactions Analysis

Types of Reactions: Silane, 1-naphthalenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Silane, 1-naphthalenyl- has several applications in scientific research:

Mechanism of Action

The mechanism of action of silane, 1-naphthalenyl- involves its ability to act as a radical H-donor or hydride donor. This property makes it useful in various reduction reactions. The silicon atom’s affinity for oxygen and fluorine also plays a crucial role in its reactivity. The compound can participate in radical reactions, hydrosilylation, and other processes, making it versatile in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Silane, 1-naphthalenyl- is unique due to its naphthalene ring, which imparts specific electronic and steric properties. This uniqueness makes it valuable in applications where other silanes may not be as effective .

Properties

InChI

InChI=1S/C10H7Si/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTICCZNRCBKOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2[Si]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60959202
Record name (Naphthalen-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38274-75-8
Record name Silane, 1-naphthalenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038274758
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC170013
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170013
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (Naphthalen-1-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60959202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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